2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a derivative of ethanolamine, featuring a brominated aromatic ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol typically involves the bromination of 2-methylphenyl ethan-1-ol followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane. The subsequent amination step can be achieved using ammonia or an amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(5-bromo-2-methylphenyl)acetaldehyde.
Reduction: Formation of 2-amino-2-(5-bromo-2-methylcyclohexyl)ethan-1-ol.
Substitution: Formation of 2-amino-2-(5-azido-2-methylphenyl)ethan-1-ol or 2-amino-2-(5-mercapto-2-methylphenyl)ethan-1-ol.
Scientific Research Applications
2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol
- 2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-amino-2-(5-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
MVJPYQXTFCQFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(CO)N |
Origin of Product |
United States |
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